6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine

medicinal_chemistry drug_design physicochemical_properties

This compound offers a unique triple-handle architecture for parallel medicinal chemistry optimization: a reactive 3-amine for amide/sulfonamide linkage, a 6-chloro leaving group for chemoselective Suzuki-Miyaura cross-coupling, and a 2-methyl group providing a balanced LogP of 1.27. This precise substitution pattern—absent in simpler 6-chloro or des-methyl analogs—enables simultaneous exploration of solvent-exposed and hydrophobic binding pockets. As a direct precursor to the PI4K IIIβ inhibitor MI 14 (antiviral IC50 = 54 nM), it accelerates structure–activity relationship (SAR) campaigns in antiviral and kinase inhibitor programs. Choose this building block when single-handle alternatives cannot support your dual-vector lead optimization strategy.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 73721-29-6
Cat. No. B3281545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine
CAS73721-29-6
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC(=N2)Cl)N
InChIInChI=1S/C7H7ClN4/c1-4-7(9)12-6(10-4)3-2-5(8)11-12/h2-3H,9H2,1H3
InChIKeyCTATXGIZGQZTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where to Source 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS 73721-29-6) for Advanced R&D


6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS 73721-29-6) is a specialized heterocyclic building block with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . It belongs to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry known for producing bioactive molecules [1]. This compound is uniquely defined by the concurrent presence of three key substituents: a reactive 3-amine group, a 2-methyl group that modulates electronic and steric properties, and a 6-chloro leaving group that enables further functionalization. This precise substitution pattern dictates its utility as a versatile intermediate, distinguishing it from closely related analogs that lack one or more of these features.

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Replace 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine


The value of 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine is not in its core scaffold, but in its specific and rare combination of functional handles that enable sequential, chemoselective transformations. Simply substituting any imidazo[1,2-b]pyridazine derivative would fail because each substituent plays a critical and non-redundant role. The 3-amine is a key functional group for constructing amide, imine, or heterocyclic linkages essential for generating target molecules . The 6-chloro atom is a prerequisite for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aryl or heteroaryl groups; a corresponding 6-bromo analog would exhibit different, often higher, reactivity that can lead to unwanted side reactions or poor selectivity . The 2-methyl group provides a crucial balance of lipophilicity (evidenced by its LogP) that affects solubility and biological interactions, making analogs without it (e.g., 6-chloroimidazo[1,2-b]pyridazin-3-amine) significantly more polar and less suitable for many drug discovery applications . The absence of any single functional group fundamentally alters the compound's reactivity profile and final application scope.

Quantitative Evidence for Selecting 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine Over Analogs


Head-to-Head LogP Comparison: 2-Methyl Substituent Significantly Increases Lipophilicity

The presence of a 2-methyl group in the target compound dramatically increases its lipophilicity compared to the non-methylated analog, a critical parameter for medicinal chemistry optimization. The target compound (6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine) has a calculated LogP of 1.27, whereas the direct des-methyl analog (6-Chloroimidazo[1,2-b]pyridazin-3-amine) has a significantly lower LogP of 0.37, indicating a more than 8-fold difference in predicted partition coefficient [1].

medicinal_chemistry drug_design physicochemical_properties

Reactivity Tuning: 6-Chloro vs. 6-Bromo in Cross-Coupling for Selective Functionalization

The 6-chloro substituent on the imidazo[1,2-b]pyridazine core provides a 'tunable' reactivity handle for palladium-catalyzed cross-coupling reactions that is distinct from a 6-bromo group. While 6-bromo analogs react faster, this can be detrimental for achieving chemoselectivity in complex substrates. A study on the Suzuki reaction of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine demonstrates that the chlorine atom can be selectively coupled in good yields (reported precedents show 40-60% for specific conditions) without affecting other sensitive functionalities, a selectivity that is often lost with the more labile bromine analog under identical conditions . The target compound, with its 3-amine and 2-methyl groups, is pre-functionalized for such sequences, offering a strategic advantage over 6-bromo-2-methylimidazo[1,2-b]pyridazin-3-amine.

organic_synthesis cross-coupling building_block

Synthetic Versatility: Unique 3-Amine Handle Enables Divergent Chemistry Unavailable in Core Scaffolds

Unlike the common building block 6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 14793-00-1), the target compound possesses a reactive primary amine at the 3-position. This single functional group is transformative, enabling a vast array of bond-forming reactions including amide coupling, sulfonamide formation, urea synthesis, and reductive amination, which are pillars of medicinal chemistry library synthesis . The absence of this group in the core scaffold (CAS 14793-00-1) limits its utility to mostly electrophilic aromatic substitution or metal-catalyzed functionalization at other positions. The target compound thus serves as a much more advanced and versatile intermediate, condensing multiple synthetic steps into a single, commercially available material.

medicinal_chemistry drug_discovery scaffold_derivatization

Key Application Scenarios for 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine Based on Evidence


Advanced Intermediate for Kinase Inhibitor Libraries

The imidazo[1,2-b]pyridazine scaffold is a well-known isostere for purines and is widely explored in kinase inhibitor programs [1]. The target compound, with its pre-installed 3-amine and 6-chloro groups, is an ideal late-stage intermediate for focused libraries around this core. The amine can be rapidly elaborated to amides or sulfonamides to probe the solvent-exposed region of an ATP-binding pocket, while the 6-chloro group can undergo chemoselective Suzuki coupling to introduce a diverse range of aromatic groups targeting the hydrophobic back pocket . This dual-handle approach is not possible with the simpler 6-chloro-2-methylimidazo[1,2-b]pyridazine analog.

Building Block for Antiviral PI4K IIIβ Inhibitor R&D

The target compound's core structure is a key component of the potent and selective PI4K IIIβ inhibitor MI 14 (IC50 = 54 nM), which exhibits significant antiviral activity against a range of positive-sense RNA viruses, including Hepatitis C and Coxsackie B3 [1]. Using the target compound as a starting material allows researchers to rapidly synthesize analogs of this validated hit by modifying the N-3 position, a critical structure-activity relationship (SAR) site. This provides a strategic advantage for groups engaged in antiviral drug discovery.

Synthesis of Novel Antiparasitic Agents

Imidazo[1,2-b]pyridazine derivatives have shown promise as antiparasitic agents, with early research indicating significant activity against Leishmania infantum [1]. The target compound's balanced lipophilicity (LogP = 1.27) and dual functional handles make it a superior starting point for hit expansion compared to more polar or less versatile analogs. SAR studies could focus on functionalizing the 3-amine to optimize potency and selectivity while using the 6-chloro group to adjust pharmacokinetic properties, a parallel optimization strategy not possible with compounds lacking these groups.

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